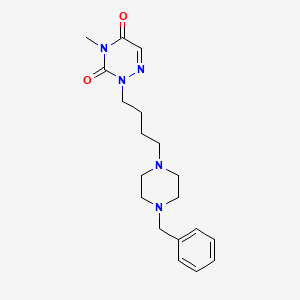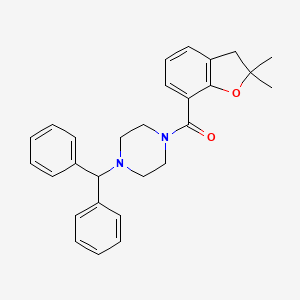![molecular formula C14H10F3NO B6336091 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 1220247-60-8](/img/structure/B6336091.png)
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
Overview
Description
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . This compound is a type of Schiff base, characterized by a carbon-nitrogen double bond (–CH=N–), formed through the nucleophilic addition reaction between amines and aldehydes or ketones . Schiff bases are known for their stability and straightforward synthesis, making them compounds of interest in various fields .
Preparation Methods
The synthesis of 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-(trifluoromethyl)aniline with salicylaldehyde in an ethanol solution . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure the reaction proceeds to completion . The product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the imine group (–CH=N–) can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amine derivatives.
Substitution: The phenolic hydroxyl group (–OH) can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amines.
Scientific Research Applications
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets through the imine group (–CH=N–). This group can form coordination bonds with metal ions, leading to the formation of metal complexes . These complexes can then interact with biological molecules, such as enzymes and receptors, to exert their effects. The specific pathways involved depend on the nature of the metal ion and the biological target.
Comparison with Similar Compounds
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other Schiff bases, such as:
(E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol: This compound has similar structural features but with additional methoxy groups, which can influence its reactivity and biological activity.
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: This compound has a fluorine atom instead of a trifluoromethyl group, which can affect its electronic properties and interactions with metal ions.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJEUWREOQQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566056 | |
| Record name | (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25165-80-4 | |
| Record name | NSC119177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)



![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepin-4(5H)-one](/img/structure/B6336072.png)







